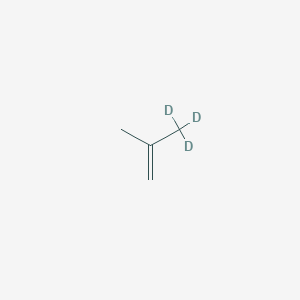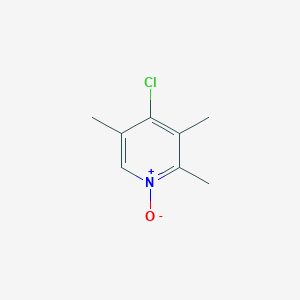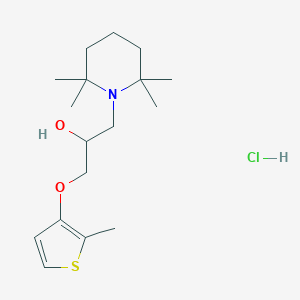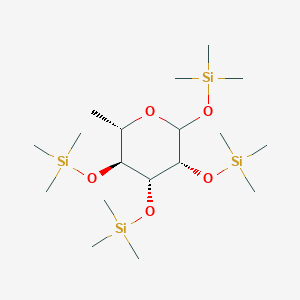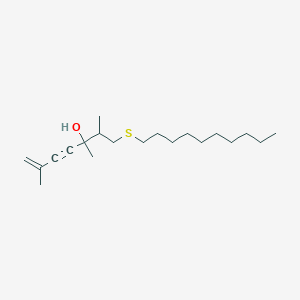
1-(Decylthio)-2,3,6-trimethyl-6-hepten-4-yn-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Decylthio)-2,3,6-trimethyl-6-hepten-4-yn-3-ol, commonly known as S-farnesylthiosalicylic acid (FTS), is a synthetic compound that has gained attention for its potential use in cancer treatment. FTS belongs to the family of salicylic acid derivatives and is a potent inhibitor of the enzyme farnesyltransferase, which is involved in the post-translational modification of proteins. FTS has been shown to exhibit anti-tumor activity in various cancer cell lines and animal models, making it a promising candidate for further research.
作用機序
1-(Decylthio)-2,3,6-trimethyl-6-hepten-4-yn-3-ol exerts its anti-tumor activity by inhibiting the enzyme farnesyltransferase, which is involved in the post-translational modification of proteins. Farnesyltransferase adds a farnesyl group to proteins, which is necessary for their proper localization and function. Inhibition of farnesyltransferase prevents the proper localization and function of certain proteins, leading to cell death in cancer cells.
生化学的および生理学的効果
1-(Decylthio)-2,3,6-trimethyl-6-hepten-4-yn-3-ol has been shown to have several biochemical and physiological effects. It has been found to inhibit the activation of the oncogene Ras, which is commonly mutated in cancer. 1-(Decylthio)-2,3,6-trimethyl-6-hepten-4-yn-3-ol has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of cell survival and inflammation. In addition, 1-(Decylthio)-2,3,6-trimethyl-6-hepten-4-yn-3-ol has been found to inhibit the expression of various genes involved in cancer progression, such as matrix metalloproteinases and vascular endothelial growth factor.
実験室実験の利点と制限
1-(Decylthio)-2,3,6-trimethyl-6-hepten-4-yn-3-ol has several advantages for lab experiments. It exhibits potent anti-tumor activity, making it a useful tool for studying cancer biology. 1-(Decylthio)-2,3,6-trimethyl-6-hepten-4-yn-3-ol has also been found to be well-tolerated in animal models, with no significant toxicity observed. However, the synthesis of 1-(Decylthio)-2,3,6-trimethyl-6-hepten-4-yn-3-ol is a complex process that requires specialized equipment and skilled personnel. In addition, 1-(Decylthio)-2,3,6-trimethyl-6-hepten-4-yn-3-ol has poor solubility in water, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 1-(Decylthio)-2,3,6-trimethyl-6-hepten-4-yn-3-ol. Further research is needed to elucidate the exact mechanism of action of 1-(Decylthio)-2,3,6-trimethyl-6-hepten-4-yn-3-ol and its effects on various signaling pathways involved in cancer progression. In addition, the development of more efficient synthesis methods and formulations of 1-(Decylthio)-2,3,6-trimethyl-6-hepten-4-yn-3-ol could improve its use in lab experiments and potential clinical applications. Finally, the combination of 1-(Decylthio)-2,3,6-trimethyl-6-hepten-4-yn-3-ol with other anti-cancer agents could enhance its anti-tumor activity and provide new avenues for cancer treatment.
合成法
The synthesis of 1-(Decylthio)-2,3,6-trimethyl-6-hepten-4-yn-3-ol involves the reaction of salicylic acid with decyl mercaptan and 3-methyl-2-buten-1-ol, followed by the addition of trimethylsilyl acetylene and the removal of the protecting groups. The final product is obtained by purification using column chromatography. The synthesis of 1-(Decylthio)-2,3,6-trimethyl-6-hepten-4-yn-3-ol is a complex process that requires skilled personnel and specialized equipment.
科学的研究の応用
1-(Decylthio)-2,3,6-trimethyl-6-hepten-4-yn-3-ol has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and leukemia. 1-(Decylthio)-2,3,6-trimethyl-6-hepten-4-yn-3-ol has also been found to induce apoptosis (programmed cell death) in cancer cells, while leaving normal cells unharmed. In animal models, 1-(Decylthio)-2,3,6-trimethyl-6-hepten-4-yn-3-ol has been shown to inhibit tumor growth and metastasis, making it a promising candidate for further research.
特性
CAS番号 |
102244-23-5 |
|---|---|
製品名 |
1-(Decylthio)-2,3,6-trimethyl-6-hepten-4-yn-3-ol |
分子式 |
C20H36OS |
分子量 |
324.6 g/mol |
IUPAC名 |
1-decylsulfanyl-2,3,6-trimethylhept-6-en-4-yn-3-ol |
InChI |
InChI=1S/C20H36OS/c1-6-7-8-9-10-11-12-13-16-22-17-19(4)20(5,21)15-14-18(2)3/h19,21H,2,6-13,16-17H2,1,3-5H3 |
InChIキー |
HBTWZHREWLKKRH-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCSCC(C)C(C)(C#CC(=C)C)O |
正規SMILES |
CCCCCCCCCCSCC(C)C(C)(C#CC(=C)C)O |
同義語 |
1-(Decylthio)-2,3,6-trimethyl-6-hepten-4-yn-3-ol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



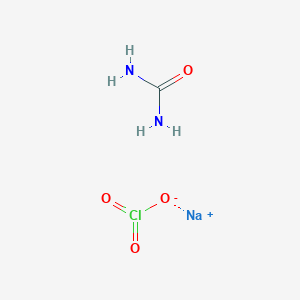
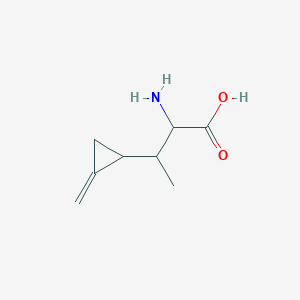
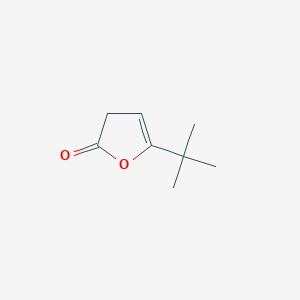
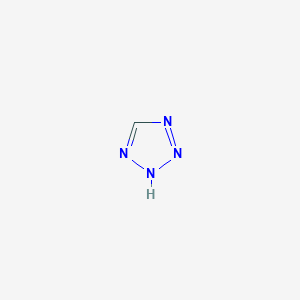
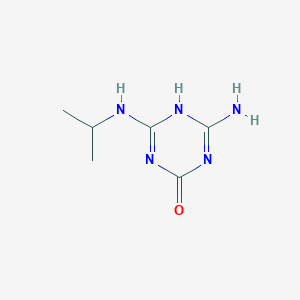
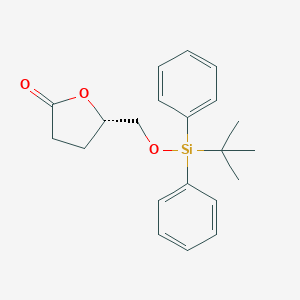
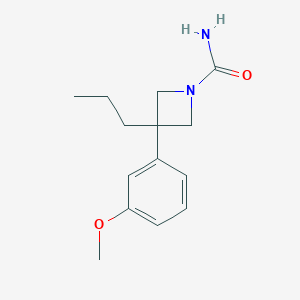
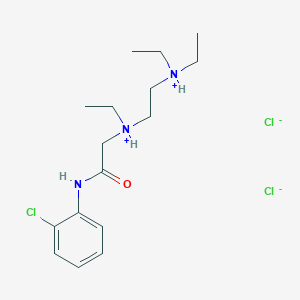
![2-{4-[Ethyl(2-hydroxyethyl)amino]-2-nitroanilino}ethan-1-ol](/img/structure/B12925.png)

